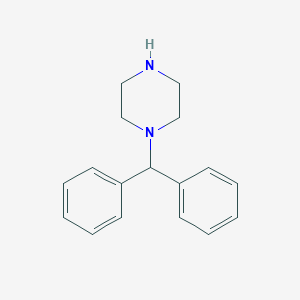

1-Benzhydrylpiperazine

Vue d'ensemble

Description

L'oxalate de norcyclizine (1:2) est un composé chimique dérivé de la cyclizine, un antihistaminique antiémétique couramment utilisé en soins palliatifs . La norcyclizine est un métabolite de la cyclizine et est souvent étudiée pour sa pharmacocinétique et sa pharmacogénique . La forme oxalate de la norcyclizine est utilisée dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

L'oxalate de norcyclizine (1:2) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en analyse chromatographique.

Biologie : Étudié pour ses effets sur les processus cellulaires et son interaction avec les macromolécules biologiques.

5. Mécanisme d'action

Le mécanisme d'action de l'oxalate de norcyclizine (1:2) implique son interaction avec les récepteurs de l'histamine dans l'organisme. En se liant à ces récepteurs, l'oxalate de norcyclizine inhibe l'action de l'histamine, réduisant ainsi les symptômes de nausées et de vomissements. Le composé affecte également le système nerveux central, procurant des effets sédatifs .

Cibles moléculaires et voies :

Récepteurs de l'histamine : L'oxalate de norcyclizine cible principalement les récepteurs H1 de l'histamine.

Enzymes du cytochrome P450 : Le métabolisme de la norcyclizine implique les enzymes du cytochrome P450, en particulier le CYP2D6.

Mécanisme D'action

Target of Action

1-Benzhydrylpiperazine is a compound that has been found to interact with several targets in the body. It has been identified as a potent inhibitor of Histone Deacetylase (HDAC) and Angiotensin-Converting Enzyme (ACE) . These enzymes play crucial roles in various biological processes.

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting HDAC, it impacts the histone acetylation-deacetylation pathway , which is crucial for regulating gene expression . Its inhibition of ACE affects the renin-angiotensin system , a key regulator of blood pressure .

Pharmacokinetics

Its molecular weight of 2523541 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 generally have good absorption and distribution in the body

Analyse Biochimique

Biochemical Properties

1-Benzhydrylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been used as a surface recognition group in the design of potent histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a crucial role in the regulation of gene expression.

Cellular Effects

In cellular contexts, this compound derivatives have shown potential as anticancer agents . They have been found to inhibit the proliferation of human tumor cell lines effectively . Moreover, this compound has been found to possess excellent pharmacological activities, such as vasodilator, hypotensive, and increasing actions of cerebral blood flow .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For instance, in the context of HDAC inhibition, this compound interacts with the active site of the enzyme, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its derivatives have been observed over time. For instance, some derivatives have shown moderate ACE inhibitor activity compared to the standard angiotensin-converting enzyme inhibitor .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'oxalate de norcyclizine (1:2) implique généralement la réaction de la norcyclizine avec l'acide oxalique. Le processus comprend :

Étape 1 : Dissoudre la norcyclizine dans un solvant approprié tel que l'éthanol.

Étape 2 : Ajouter de l'acide oxalique à la solution dans un rapport stoechiométrique de 1:2.

Étape 3 : Agiter le mélange à température ambiante jusqu'à ce que la réaction soit terminée.

Étape 4 : Isoler le produit par filtration et recristallisation pour obtenir de l'oxalate de norcyclizine (1:2) pur.

Méthodes de production industrielle : La production industrielle de l'oxalate de norcyclizine (1:2) suit des étapes similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une agitation continue et des conditions de température contrôlées pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions : L'oxalate de norcyclizine (1:2) subit diverses réactions chimiques, notamment :

Oxydation : En présence d'agents oxydants, l'oxalate de norcyclizine peut être converti en son dérivé N-oxyde correspondant.

Réduction : Les réactions de réduction peuvent convertir l'oxalate de norcyclizine en cyclizine.

Substitution : Les réactions de substitution impliquant des halogènes ou d'autres nucléophiles peuvent modifier la structure de la norcyclizine.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes (chlore, brome), nucléophiles (amines, thiols).

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent les dérivés N-oxyde, la cyclizine réduite et divers composés de norcyclizine substitués .

Comparaison Avec Des Composés Similaires

L'oxalate de norcyclizine (1:2) peut être comparé à d'autres composés similaires tels que :

Cyclizine : Le composé parent dont la norcyclizine est dérivée.

Méclizine : Un autre antihistaminique antiémétique aux propriétés similaires.

Diphenhydramine : Un antihistaminique largement utilisé ayant des effets sédatifs.

Unicité : L'oxalate de norcyclizine (1:2) est unique en raison de sa forme oxalate spécifique, qui améliore sa solubilité et sa stabilité par rapport à d'autres dérivés .

Liste de composés similaires :

- Cyclizine

- Méclizine

- Diphenhydramine

Activité Biologique

1-Benzhydrylpiperazine (1-BHP) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of 1-BHP, focusing on its role as a histone deacetylase (HDAC) inhibitor, its anticancer properties, and relevant case studies.

Overview of this compound

1-BHP is a piperazine derivative characterized by the presence of a benzhydryl group. Its structure allows for interaction with various biological targets, making it a candidate for drug development in several therapeutic areas, particularly oncology.

Histone Deacetylase Inhibition

1-BHP has been identified as a promising scaffold for the development of selective HDAC inhibitors. HDACs play a crucial role in regulating gene expression through the removal of acetyl groups from histones, which can lead to tumor progression when dysregulated.

- Selectivity and Potency : Recent studies have demonstrated that compounds based on the 1-BHP scaffold exhibit isoform-selective HDAC inhibition. For instance, specific derivatives have shown nanomolar IC50 values against HDAC6, indicating strong inhibitory activity (IC50 = 31 nM for compound 9b) .

- In Vitro Studies : The efficacy of these inhibitors was evaluated using breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant anti-cancer activity, including reduced cell viability and impaired migratory and invasive capabilities .

Antitumor Effects

1-BHP-based HDAC inhibitors have exhibited notable antitumor effects in both in vitro and in vivo models:

- Zebrafish Xenograft Model : In vivo studies using zebrafish xenograft models demonstrated that specific 1-BHP derivatives possess potent anti-tumor, anti-metastatic, and anti-angiogenic properties at low micromolar concentrations. For example, compound 8b was highlighted for its efficacy in reducing tumor growth and metastasis .

- Mechanistic Insights : The mechanism of action appears to involve epigenetic modulation of gene expression pathways associated with cancer progression. This is particularly relevant given the role of HDACs in regulating genes involved in cell cycle control and apoptosis .

Case Studies

Several studies have contributed to our understanding of the biological activity of 1-BHP:

- Study on Anticancer Properties : A study focused on synthesizing novel 1-benzhydryl piperazine derivatives revealed their antiproliferative effects against various human cancer cell lines. The derivatives showed significant cytotoxicity and were evaluated for their potential as therapeutic agents .

- In Silico Studies : Computational modeling has been employed to predict the binding affinities and interactions of 1-BHP derivatives with HDACs. These studies support the design of more potent inhibitors by optimizing structural features .

- Synthesis and Evaluation : Research has reported the synthesis of multiple benzhydryl piperazine derivatives, assessing their biological activity against different cancer types. These findings underscore the versatility of the 1-BHP scaffold in drug discovery .

Summary Table of Biological Activity

| Compound | Target | IC50 (nM) | Activity Type | Model Used |

|---|---|---|---|---|

| Compound 9b | HDAC6 | 31 | Selective HDAC inhibitor | MDA-MB-231 cell line |

| Compound 8b | Pan-HDAC | Not specified | Anti-tumor, anti-metastatic | Zebrafish xenograft model |

| Novel Derivative A | Various HDACs | Varies | Antiproliferative | Various human cancer cell lines |

Propriétés

IUPAC Name |

1-benzhydrylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVNXDKZIQLBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56609-03-1 (mono-hydrochloride) | |

| Record name | Norcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80232968 | |

| Record name | Norcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

841-77-0 | |

| Record name | Benzhydrylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzhydrylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzhydrylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzhydrylpiperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU6V5ZHD9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.